molecular formula C24H26N6O3 B2976659 (E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 799836-35-4

(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Numéro de catalogue B2976659
Numéro CAS: 799836-35-4
Poids moléculaire: 446.511
Clé InChI: PBMBTASSGKQDMX-UVHMKAGCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It’s a white crystalline powder that occurs widely in natural products and many pharmaceutical ingredients .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

There are several methods for the synthesis of quinoxalines, including the condensation and C-N bond formation of 2-iodoanilenes, arylacetaldehydes, and sodium azide .

Applications De Recherche Scientifique

Sustainable Synthesis of Quinolines and Pyrimidines

Mastalir et al. (2016) reported an environmentally benign synthesis of substituted quinolines and pyrimidines using a combination of 2-aminobenzyl alcohols, alcohols, benzamidine, and two different alcohols. This synthesis process is notable for its high atom efficiency and selective C-C and C-N bond formations, which are catalyzed by a hydride Mn(I) PNP pincer complex. Such methodologies are crucial for the sustainable production of heterocyclic compounds, including those related to the compound of interest (Mastalir et al., 2016).

Aromatic δ-Peptides and Quinoline Derivatives

Jiang et al. (2003) explored the design, synthesis, and structural studies of helical, quinoline-derived oligoamide foldamers. These structures, based on 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, demonstrate the potential of quinoline derivatives in the development of novel biomimetic materials and their applications in understanding protein folding and designing new materials with specific functions (Jiang et al., 2003).

Carboxamide Derivatives of Benzo[b][1,6]naphthyridines

Deady et al. (2003) investigated the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating the potential of such compounds in developing new therapeutic agents due to their potent cytotoxic properties against various cancer cell lines. This research highlights the importance of structural analogs of the compound of interest in medicinal chemistry and cancer therapy (Deady et al., 2003).

Polyamides Containing Quinoxaline Moiety

Patil et al. (2011) synthesized new polyamides containing a quinoxaline moiety, demonstrating the utility of quinoxaline derivatives in the development of materials with excellent thermal stability and solubility properties. This research is significant for the development of advanced polymeric materials for various industrial applications (Patil et al., 2011).

Orientations Futures

Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . This research paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Propriétés

IUPAC Name

2-amino-1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O3/c1-14(2)12-26-24(31)20-21-23(29-17-8-6-5-7-16(17)28-21)30(22(20)25)27-13-15-9-10-18(32-3)19(11-15)33-4/h5-11,13-14H,12,25H2,1-4H3,(H,26,31)/b27-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMBTASSGKQDMX-UVHMKAGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=C(C=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.